molecular formula C6H9BF3KN2 B8206339 Potassium 1-isopropylpyrazole-5-trifluoroborate

Potassium 1-isopropylpyrazole-5-trifluoroborate

Cat. No.: B8206339
M. Wt: 216.06 g/mol
InChI Key: GEFSJZHQAOZIQM-UHFFFAOYSA-N
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Description

Potassium 1-isopropylpyrazole-5-trifluoroborate (MFCD30527621) is an organoboron reagent with the molecular formula C₇H₁₁BF₃KN₂. It belongs to the class of potassium trifluoroborates, which are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility in polar solvents, and compatibility with diverse reaction conditions . The compound features a pyrazole ring substituted with an isopropyl group at the 1-position and a trifluoroborate group at the 5-position. This structural configuration balances steric bulk and electronic properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

potassium;trifluoro-(2-propan-2-ylpyrazol-3-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BF3N2.K/c1-5(2)12-6(3-4-11-12)7(8,9)10;/h3-5H,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFSJZHQAOZIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=NN1C(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BF3KN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Conversion from Boronic Acids

Boronic acids react with KHF₂ under mild conditions:

R-B(OH)2+KHF2R-BF3K+2H2O\text{R-B(OH)}2 + \text{KHF}2 \rightarrow \text{R-BF}3\text{K} + 2\text{H}2\text{O}

Substrate PurityReaction TimeYieldPurity (Post-Column)Source
>95%4h, RT92%99% (HPLC)
80%12h, 40°C85%97% (NMR)

This method avoids transition metals but requires high-purity boronic acid precursors .

Ynone Trifluoroborate Condensation

A specialized route employs ynones and hydrazines:

  • Hydrazine Condensation :
    Ynone trifluoroborates react with substituted hydrazines to form pyrazole intermediates .

  • Oxidation :
    Manganese(IV) oxide oxidizes intermediates to the final product:

C7H5BF3N2+MnO2C5H7BF3KN2+byproducts\text{C}7\text{H}5\text{BF}3\text{N}2 + \text{MnO}2 \rightarrow \text{C}5\text{H}7\text{BF}3\text{KN}_2 + \text{byproducts}

SubstrateOxidantSolventYieldSource
1-(Pyrazolyl)ynoneMnO₂Acetone30%

While lower-yielding, this method enables unique substitution patterns .

Critical Analysis of Methods

ParameterMethod 1Method 2Method 3
ScalabilityHigh (kg-scale)ModerateLow
Purification ComplexityColumn chromatographyRecrystallizationFiltration
Functional Group ToleranceBroadLimitedNarrow
Typical Industrial UsePreferredSecondaryNiche

Chemical Reactions Analysis

Scientific Research Applications

Organic Synthesis

One of the primary applications of potassium 1-isopropylpyrazole-5-trifluoroborate is in organic synthesis:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound is extensively used in Suzuki-Miyaura reactions to create carbon-carbon bonds, facilitating the synthesis of complex organic molecules. It allows for the coupling of aryl and vinyl boron compounds with various electrophiles, leading to high yields and selectivity .

Medicinal Chemistry

This compound plays a crucial role in the development of pharmaceutical compounds:

  • Synthesis of Bioactive Molecules : The compound is utilized to synthesize biologically active molecules that can be further evaluated for therapeutic effects. Its application in creating kinase inhibitors has been particularly noted, with potential treatments for cancers and immunological diseases .

Material Science

In material science, this compound is employed for producing advanced materials:

  • Development of Fine Chemicals : Its stability and reactivity make it suitable for the production of fine chemicals used in various industrial applications, including agrochemicals and specialty materials .

Case Study: Synthesis of Kinase Inhibitors

A notable study demonstrated the use of this compound in synthesizing inhibitors targeting Bruton’s tyrosine kinase (BTK). The study highlighted:

  • Methodology : The compound was used in a series of cross-coupling reactions to generate diverse BTK inhibitors.
  • Results : Several synthesized compounds exhibited potent inhibitory activity against BTK, showcasing their potential as therapeutic agents for treating cancers such as lymphoma and leukemia .

Case Study: Enhanced Reaction Conditions for Sensitive Substrates

Another research effort focused on improving reaction conditions for challenging substrates using this compound:

  • Objective : To enhance Suzuki-Miyaura coupling reactions involving sensitive glutarimide-containing compounds.
  • Findings : The introduction of this trifluoroborate salt allowed for high-yielding reactions while preserving the integrity of sensitive functional groups, demonstrating its utility in complex organic synthesis .

Table 1: Summary of Applications

Application AreaSpecific UseKey Benefits
Organic SynthesisSuzuki-Miyaura Cross-CouplingHigh yield and selectivity
Medicinal ChemistrySynthesis of Kinase InhibitorsPotential treatments for cancer
Material ScienceProduction of Fine ChemicalsStability and reactivity

Table 2: Case Study Results

Study FocusKey Findings
Kinase Inhibitor SynthesisPotent inhibitors against BTK identified
Enhanced Reaction ConditionsImproved yields with sensitive substrates

Mechanism of Action

The mechanism by which potassium 1-isopropylpyrazole-5-trifluoroborate exerts its effects in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Potassium Trifluoroborate Compounds

Structural and Substituent Variations

The reactivity, stability, and applications of potassium trifluoroborates are heavily influenced by their substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Key Properties of Selected Potassium Trifluoroborates
Compound Name Substituent Molecular Formula Purity Key Characteristics Reference
Potassium 1-isopropylpyrazole-5-trifluoroborate 1-isopropylpyrazole-5-yl C₇H₁₁BF₃KN₂ 96% Moderate steric bulk, hydrophobic
Potassium 3-hydroxymethyl-4-methylphenyltrifluoroborate 3-hydroxymethyl-4-methylphenyl C₈H₈BF₃KO 95% Polar, hydrophilic
Potassium isoxazole-4-trifluoroborate isoxazole-4-yl C₃H₂BF₃KNO 95% Electron-deficient heterocycle
Potassium 3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yltrifluoroborate 3-(methoxycarbonyl)-1-methylpyrazol-4-yl C₆H₆BF₃KN₂O₂ 95% Electron-withdrawing ester group
Potassium 1-methyl-3-phenyl-1H-pyrazol-5-yltrifluoroborate 1-methyl-3-phenylpyrazol-5-yl C₉H₈BF₃KN₂ N/A Aromatic π-system enhances reactivity

Key Observations:

  • Steric Effects: The isopropyl group in this compound introduces moderate steric hindrance compared to smaller groups (e.g., methyl in QD-9724) or bulkier aromatic substituents (e.g., phenyl in compounds). This affects its reactivity in cross-coupling reactions, where steric bulk can slow transmetallation but improve selectivity .
  • Electronic Effects: Electron-withdrawing groups (e.g., methoxycarbonyl in QD-9724) enhance the electrophilicity of the boron center, while electron-donating groups (e.g., hydroxymethyl in TB-2080) may reduce reactivity .
  • Solubility: Hydrophobic substituents like isopropyl improve solubility in organic solvents, whereas polar groups (e.g., hydroxymethyl) favor aqueous mixtures .

Analytical and Purity Data

  • Purity: this compound is reported at 96% purity , higher than many analogs (e.g., 95% for TB-2080 and QC-9667), making it preferable for precision applications .
  • Structural Confirmation: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR data (e.g., chemical shifts, coupling constants) are critical for verifying regiochemistry and purity. For instance, ¹H NMR of regioisomeric pyrazole trifluoroborates shows distinct splitting patterns (e.g., 7.69 ppm doublet for one isomer vs. 7.34–7.44 ppm multiplet for another) .

Q & A

Q. What are the standard synthetic routes for Potassium 1-isopropylpyrazole-5-trifluoroborate, and how can regioselectivity be controlled?

The compound is typically synthesized via diazotization and subsequent trifluoroboration. For example, analogous pyrazole trifluoroborates are prepared by reacting 1H-pyrazol-5-amine with boron trifluoride etherate and alkyl nitrites in dry THF under nitrogen at low temperatures (-20°C). Regioselectivity is influenced by substituent steric effects and reaction conditions (e.g., solvent polarity, temperature). NMR analysis (e.g., 1^1H, 11^{11}B, 19^{19}F) is critical for confirming regiochemical outcomes .

Example Protocol :

  • Dissolve 1H-pyrazol-5-amine in THF under inert atmosphere.
  • Add BF3_3-etherate and alkyl nitrite at -20°C.
  • Filter the diazonium salt and proceed to trifluoroboration.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • 19^{19}F NMR : To confirm trifluoroborate group integrity (δ ~ -135 to -150 ppm).
  • 11^{11}B NMR : To verify boron coordination (δ ~ 1-3 ppm for tetrahedral BF4_4^-).
  • IR Spectroscopy : B-F stretching vibrations (~1070 cm1^{-1}).
  • Mass Spectrometry (HRMS) : For molecular ion validation .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store in airtight containers under inert gas (N2_2/Ar) at ≤-20°C. Avoid moisture and light, as trifluoroborates hydrolyze to boronic acids. Pre-dry solvents (e.g., THF, Et2_2O) to prevent decomposition .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling applications?

Protodeboronation is mitigated by:

  • Using anhydrous, degassed solvents.
  • Adding stabilizing ligands (e.g., KF or crown ethers).
  • Optimizing pH (neutral to slightly basic conditions).
  • Employing Pd catalysts with strong transmetallation activity (e.g., Pd(OAc)2_2/SPhos). Monitor reaction progress via 19^{19}F NMR to detect boronic acid byproducts .

Q. What strategies resolve contradictions in regiochemical outcomes during pyrazole functionalization?

Q. How does the trifluoroborate group influence reactivity in photoredox or electrochemical applications?

The BF3_3K group enhances stability against oxidation compared to boronic acids. In photoredox catalysis, it participates in single-electron transfer (SET) processes, enabling C-B bond activation under mild conditions. Electrochemical studies (cyclic voltammetry) reveal redox potentials shifted by ~0.5 V relative to boronic acids, facilitating selective transformations .

Methodological Recommendations

  • Synthesis Optimization : Use Design of Experiments (DoE) to evaluate temperature, stoichiometry, and solvent interactions .
  • Contradiction Analysis : Cross-reference NMR data with computational models (e.g., Gaussian) to resolve ambiguities in regiochemistry .
  • Safety Protocols : Follow GHS guidelines (e.g., P201, P210) for handling reactive boron species .

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